Cas no 866156-31-2 (4-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one)
4-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one Chemical and Physical Properties
Names and Identifiers
-
- 4-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
-
- MDL: MFCD05669863
- Inchi: 1S/C17H17NO2/c1-13-6-8-14(9-7-13)12-18-10-11-20-16-5-3-2-4-15(16)17(18)19/h2-9H,10-12H2,1H3
- InChI Key: HXQDQUVMPHFJCT-UHFFFAOYSA-N
- SMILES: O1C2=CC=CC=C2C(=O)N(CC2=CC=C(C)C=C2)CC1
4-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB301602-100 mg |
4-(4-Methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one; . |
866156-31-2 | 100 mg |
€221.50 | 2023-07-20 | ||
| abcr | AB301602-100mg |
4-(4-Methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one; . |
866156-31-2 | 100mg |
€221.50 | 2024-06-09 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00938338-1g |
4-[(4-Methylphenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one |
866156-31-2 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
| Ambeed | A958239-1g |
4-[(4-Methylphenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one |
866156-31-2 | 90% | 1g |
$350.0 | 2025-04-16 |
4-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one Suppliers
4-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one Related Literature
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 4-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
Introduction to 4-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (CAS No. 866156-31-2)
4-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one, identified by its Chemical Abstracts Service (CAS) number 866156-31-2, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzoxazepine class, a heterocyclic structure known for its potential biological activity. The presence of a tetrahydro moiety and a methylphenyl substituent introduces unique electronic and steric properties, making it a promising candidate for further investigation in drug discovery.
The chemical structure of 4-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one consists of a fused benzene and oxygen-containing ring system, with a nitrogen atom incorporated into the seven-membered ring. This architecture is reminiscent of other bioactive molecules that have demonstrated efficacy in treating neurological and psychiatric disorders. The 5-one functionality at the fifth position of the benzoxazepine ring contributes to its potential reactivity and interaction with biological targets.
In recent years, there has been growing interest in developing novel benzoxazepine derivatives as scaffolds for therapeutic agents. The substitution pattern in 4-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one suggests that it may exhibit properties such as receptor binding affinity and metabolic stability, which are critical for drug development. Preliminary studies have indicated that this compound may interact with serotonin receptors, making it a candidate for investigating potential applications in mood regulation and cognitive enhancement.
One of the most compelling aspects of this compound is its structural similarity to known pharmacophores that have shown efficacy in clinical settings. For instance, analogs of benzoxazepine have been explored for their potential as anxiolytics and antidepressants. The methylphenyl group in 4-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one may enhance binding interactions by providing additional hydrophobic contact points with target proteins. This feature could be leveraged to optimize drug-like properties such as solubility and bioavailability.
Recent advances in computational chemistry have enabled researchers to predict the biological activity of compounds like 866156-31-2 with greater accuracy. Molecular docking studies suggest that this benzoxazepine derivative may bind to serotonin receptor subtypes (e.g., 5-HT1A) with high affinity. Such interactions are relevant for developing treatments targeting conditions associated with serotonin dysregulation, including depression and anxiety disorders. Additionally, the tetrahydro moiety may influence the compound's pharmacokinetic profile by modulating its ability to cross the blood-brain barrier.
The synthesis of 4-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one presents both challenges and opportunities for synthetic chemists. The construction of the benzoxazepine core requires careful consideration of reaction conditions to ensure high yield and purity. Modern synthetic methodologies have improved the efficiency of constructing complex heterocycles like benzoxazepines. For example, transition-metal-catalyzed coupling reactions have been employed to form key carbon-carbon bonds in this molecule. These advances have made it feasible to produce derivatives like 866156-31-2 on a scalable basis for further investigation.
In vitro studies have begun to elucidate the pharmacological profile of CAS No. 866156-31-2. Initial experiments suggest that this compound exhibits moderate affinity for serotonin receptors without significant off-target effects at typical concentrations. This selectivity is crucial for minimizing side effects in potential therapeutic applications. Furthermore, preliminary toxicity assays indicate that the compound is well-tolerated at doses relevant to its intended biological activity. These findings support further exploration of its potential as a lead compound for drug development.
The broader significance of tetrahydro-substituted benzoxazepines lies in their versatility as pharmacological tools. Researchers are increasingly interested in how structural modifications influence biological activity. The unique combination of functional groups in 4-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one provides a rich foundation for designing next-generation therapeutics. By systematically varying substituents such as the methylphenyl moiety or exploring different tetrahydro-ring sizes, researchers can fine-tune the pharmacological properties of these compounds.
Future directions for research on CAS No. 866156-31-2 include exploring its mechanism of action in detail and conducting preclinical studies to assess its efficacy and safety profile further. Investigating how this compound interacts with other neurotransmitter systems may also reveal additional therapeutic potentials beyond mood regulation. Collaborative efforts between synthetic chemists and biologists will be essential to translate laboratory findings into meaningful clinical applications.
The development of novel psychoactive drugs remains a critical challenge due to the complex interplay between structure and function at the molecular level. Compounds like 866156-31-2, with their well-defined scaffolds and predicted biological activities, represent valuable contributions to this ongoing effort. As our understanding of neural circuits and neurotransmitter systems continues to evolve, so too will our ability to design molecules that modulate these systems effectively.
866156-31-2 (4-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)